![molecular formula C14H11N3O3 B2416003 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 609793-18-2](/img/structure/B2416003.png)

2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

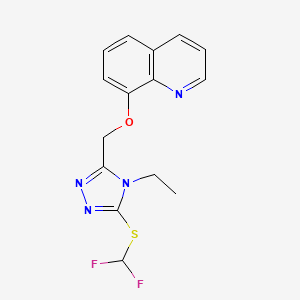

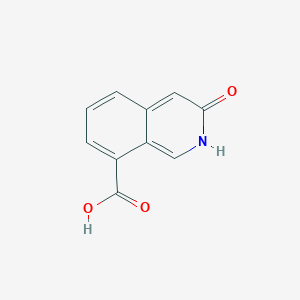

“2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-member aromatic ring. This compound also contains a pyrido[1,2-a]pyrimidine ring, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a furan ring, which is attached to a pyrido[1,2-a]pyrimidine ring via a methylene bridge. The pyrido[1,2-a]pyrimidine ring is substituted at the 4-position with an oxo group and at the 3-position with a carbaldehyde group .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The furan ring, the amino group, the oxo group, and the carbaldehyde group can all participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature. The presence of multiple heteroatoms (oxygen and nitrogen) suggests that it may have good solubility in polar solvents .

科学的研究の応用

Antibacterial Activity

The search for novel antibacterial agents is critical due to the rise in microbial resistance. Furan derivatives, including our compound of interest, have garnered attention. Their remarkable therapeutic efficacy has inspired medicinal chemists to explore innovative antibacterial agents. By incorporating the furan nucleus, researchers aim to create more effective and secure antimicrobial drugs. These compounds exhibit activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

Furan-based molecules have demonstrated diverse pharmacological properties, including anticancer effects. While specific studies on our compound are limited, the furan scaffold has been associated with anti-proliferative and apoptotic effects in cancer cells. Researchers continue to investigate its potential as an anticancer agent .

Synthetic Applications

Beyond their biological activities, furan derivatives serve as versatile building blocks in organic synthesis. Researchers utilize them to construct more complex molecules, such as pharmaceuticals, agrochemicals, and resins .

将来の方向性

特性

IUPAC Name |

2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-9-11-13(15-8-10-4-3-7-20-10)16-12-5-1-2-6-17(12)14(11)19/h1-7,9,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBIXOZTUNKGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332201 |

Source

|

| Record name | 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

609793-18-2 |

Source

|

| Record name | 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2415942.png)